molecular formula C17H12 B1203753 1-Methylpyrene CAS No. 2381-21-7

1-Methylpyrene

Cat. No.: B1203753
CAS No.: 2381-21-7
M. Wt: 216.28 g/mol
InChI Key: KBSPJIWZDWBDGM-UHFFFAOYSA-N
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Mechanism of Action

1-Methylpyrene is a common environmental pollutant and a rodent carcinogen . Its mechanism of action involves several steps and is influenced by various factors. Here is a detailed explanation:

Target of Action

The primary targets of this compound are various cytochrome P450 (CYP) and sulfotransferase (SULT) enzymes . These enzymes play a crucial role in the metabolic activation of this compound, which is necessary for its mutagenic activity .

Mode of Action

This compound’s mode of action is dependent on sequential activation by its primary targets, the CYP and SULT enzymes . The first step involves the hydroxylation of the methyl group by various CYP enzymes, leading to the production of 1-hydroxymethylpyrene (1-HMP) . This is followed by sulfo-conjugation on the hydroxyl group, catalyzed by SULT enzymes . This process gives rise to the generation of 1-sulfoxymethylpyrene (1-SMP), a highly electrophilic, direct-acting mutagen and carcinogen .

Biochemical Pathways

The biochemical pathways affected by this compound involve the metabolic activation of the compound by CYP and SULT enzymes . This leads to the formation of 1-SMP, which can induce gene mutations and micronuclei in mammalian cells . The type of micronuclei formed, entire chromosomes or fragments, is dependent on the concentration and exposure duration of this compound .

Pharmacokinetics

Its metabolic activation by cyp and sult enzymes suggests that it undergoes significant biotransformation in the body

Result of Action

The result of this compound’s action is the induction of gene mutations and micronuclei in mammalian cells . At low concentrations, the micronuclei induced are unexceptionally centromere-positive . At higher concentrations following a short-exposure/long-recovery regime, this compound can cause mitotic arrest and spindle aberrations .

Action Environment

This compound is a ubiquitous environmental pollutant, found in cigarette smoke, vehicle emissions, smoked or barbecued foods, and spills of crude oil . These environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of other pollutants could potentially affect the metabolic activation of this compound, thereby influencing its mutagenic activity .

Biochemical Analysis

Biochemical Properties

1-Methylpyrene plays a significant role in biochemical reactions, particularly in the context of its metabolic activation. It interacts with various enzymes, including cytochrome P450 enzymes and sulfotransferases. The primary metabolic pathway involves the hydroxylation of the methyl group by cytochrome P450 enzymes, leading to the formation of 1-hydroxymethylpyrene. This intermediate is further metabolized by sulfotransferases to produce 1-sulfoxymethylpyrene, a highly reactive and electrophilic compound. These interactions highlight the importance of this compound in biochemical processes, particularly in its role as a substrate for enzyme-mediated reactions .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to induce gene mutations and micronuclei formation in mammalian cells, particularly in the human hepatoma cell line HepG2 and its derivative C3A. The compound’s genotoxicity is dependent on its metabolic activation, leading to the formation of centromere-positive and -negative micronuclei. Additionally, this compound can cause mitotic arrest and spindle aberrations, affecting cell division and stability. These cellular effects underscore the compound’s potential to disrupt normal cellular functions and contribute to carcinogenesis .

Molecular Mechanism

The molecular mechanism of this compound involves its metabolic activation to reactive intermediates that interact with cellular biomolecules. The primary pathway includes the hydroxylation of the methyl group by cytochrome P450 enzymes, followed by sulfo-conjugation by sulfotransferases. The resulting 1-sulfoxymethylpyrene can form DNA adducts, such as N2-(1-methylpyrenyl)-2′-deoxyguanosine and N6-(1-methylpyrenyl)-2′-deoxyadenosine. These adducts can cause mutations and disrupt normal DNA replication and repair processes. The compound’s ability to form DNA adducts and induce genotoxic effects highlights its potential as a carcinogen .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Short-term exposure to the compound can lead to immediate genotoxic effects, such as micronuclei formation and mitotic arrest. Prolonged exposure can result in more severe cellular damage, including spindle apparatus and centrosome damage. The stability and degradation of this compound in laboratory conditions also play a role in its temporal effects. Studies have shown that the compound’s genotoxicity is concentration and exposure duration-dependent, with higher concentrations and longer exposures leading to more pronounced effects .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound can induce DNA adduct formation and genotoxic effects without causing significant toxicity. At higher doses, this compound can lead to severe toxic effects, including hepatocarcinogenesis in rodents. The compound’s ability to form DNA adducts and induce carcinogenic effects is dose-dependent, with higher doses resulting in increased adduct formation and greater carcinogenic potential .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes and sulfotransferases. The initial step involves the hydroxylation of the methyl group to form 1-hydroxymethylpyrene, followed by sulfo-conjugation to produce 1-sulfoxymethylpyrene. These metabolic transformations are crucial for the compound’s activation and subsequent genotoxic effects. The involvement of these enzymes highlights the importance of metabolic activation in the compound’s biochemical properties .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or facilitated transport mechanisms. Once inside the cell, this compound can accumulate in various cellular compartments, including the cytoplasm and nucleus. Its distribution is also affected by its lipophilic nature, allowing it to interact with cellular membranes and organelles .

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. The compound can localize to different cellular compartments, including the cytoplasm, nucleus, and mitochondria. Its localization is influenced by various factors, such as post-translational modifications and targeting signals. The presence of this compound in specific subcellular compartments can affect its interactions with biomolecules and its genotoxic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methylpyrene can be synthesized through various methods, including benzylic hydroxylation and subsequent sulfonation. The hydroxylation of the methyl group is typically catalyzed by cytochrome P450 enzymes, leading to the formation of 1-hydroxymethylpyrene . This intermediate can then undergo sulfo-conjugation catalyzed by sulfotransferase enzymes to produce 1-sulfoxymethylpyrene .

Industrial Production Methods

Industrial production of this compound involves the extraction and purification of pyrene from coal tar or petroleum sources, followed by methylation processes. The specific conditions and catalysts used in these processes can vary, but they generally involve high temperatures and pressures to achieve the desired product .

Properties

IUPAC Name

1-methylpyrene
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InChI

InChI=1S/C17H12/c1-11-5-6-14-8-7-12-3-2-4-13-9-10-15(11)17(14)16(12)13/h2-10H,1H3
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InChI Key

KBSPJIWZDWBDGM-UHFFFAOYSA-N
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Canonical SMILES

CC1=C2C=CC3=CC=CC4=C3C2=C(C=C1)C=C4
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Molecular Formula

C17H12
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DSSTOX Substance ID

DTXSID0025654
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Molecular Weight

216.28 g/mol
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Physical Description

Plates (in ethanol) or brown-green powder. (NTP, 1992), Brown-green solid; [CAMEO] Off-white crystalline solid; [MSDSonline]
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Boiling Point

770 °F at 760 mmHg (NTP, 1992), 410 °C
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Soluble in DMSO, acetonitrile and chloroform
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Density

1.213 g/cu cm
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Vapor Pressure

0.00000175 [mmHg]
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Color/Form

Plates (in ethanol) or brown-green powder

CAS No.

2381-21-7, 27577-90-8
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Melting Point

158 to 160 °F (NTP, 1992), 74 °C
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Synthesis routes and methods

Procedure details

A mixed solution of 7 g of 1-bromopyrene, 6 g of trimethylboroxin, 12 g of cesium carbonate, 2 g of PdCl2(dppf).CH2Cl2, 80 ml of dimethylformamide and 8 ml of distilled water was heated and stirred under a nitrogen gas stream at 80° C. for 7 hours. The solution was cooled to room temperature and 50 ml of water was poured into the solution, followed by filtration. The resulting solid was purified by silica gel column chromatography and then vacuum-dried to obtain 4.4 g of 1-methylpyrene.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
12 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
8 mL
Type
solvent
Reaction Step Four
Quantity
80 mL
Type
solvent
Reaction Step Four
Quantity
2 g
Type
catalyst
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 1-Methylpyrene?

A1: The molecular formula of this compound is C17H12, and its molecular weight is 216.28 g/mol.

Q2: Does the structure of this compound influence its fluorescence properties?

A2: Yes, the presence of the methyl group in this compound slightly alters its fluorescence properties compared to the parent compound, pyrene. []

Q3: How does the addition of nitromethane affect the fluorescence of this compound?

A3: Nitromethane selectively quenches the fluorescence emission of this compound, likely through an electron transfer mechanism. This effect has been observed in various solvents like acetonitrile and toluene-acetonitrile mixtures. [, ]

Q4: How is this compound metabolized in living organisms?

A4: this compound undergoes metabolic activation primarily in the liver through benzylic hydroxylation, forming 1-hydroxymethylpyrene (1-HMP). [, , ]

Q5: What is the role of sulfotransferases (SULTs) in the metabolic activation of this compound?

A5: SULT enzymes, particularly Sult1a1 in the liver and Sult1d1 in the kidney, catalyze the transformation of 1-HMP into 1-sulfooxymethylpyrene (1-SMP). [] Interestingly, even SULT forms previously considered "orphan," such as Sult2a3 and Sult5a1, have shown some ability to activate 1-HMP in the his- Salmonella typhimurium reversion test. []

Q6: What makes 1-sulfooxymethylpyrene (1-SMP) relevant in the context of this compound metabolism?

A6: 1-SMP is a highly reactive and mutagenic metabolite that can form DNA adducts, potentially leading to mutations and contributing to the carcinogenicity of this compound. [, , , ]

Q7: Which DNA adduct is predominantly formed by 1-sulfooxymethylpyrene?

A7: 1-SMP preferentially forms N2-(1-methylpyrenyl)-2'-deoxyguanosine (MP-dGuo) adducts in DNA. [, ]

Q8: Can organic anion transporters (OATs) influence the toxicity of 1-SMP?

A8: Yes, studies indicate that OATs, particularly hOAT1 and hOAT3, mediate the transport of 1-SMP into renal cells, potentially contributing to kidney cell damage. []

Q9: How do researchers monitor this compound metabolism and DNA adduct formation?

A9: Sensitive analytical techniques, such as isotope-dilution LC-MS/MS and 32P-postlabeling, are employed to quantify specific this compound metabolites (like 1-HMP and 1-SMP) and DNA adducts in biological samples. [, ]

Q10: Is there evidence that this compound biodegradation leads to more toxic compounds?

A10: Yes, research suggests that initial biotransformation of this compound by bacteria like Sphingobium quisquiliarum can result in metabolites that are more toxic than the parent compound, potentially due to increased solubility or inherent toxicity of the metabolites. []

Q11: What is the primary metabolic pathway observed in the bacterial degradation of this compound?

A11: Studies point to mono-oxidation of the methyl group as the main metabolic route for this compound degradation by Sphingobium quisquiliarum. []

Q12: Have computational methods been used to study the behavior of this compound?

A12: Yes, computational chemistry techniques like density functional theory (DFT) have been employed to investigate the dissociation pathways and spectral properties of the this compound cation, particularly in the context of astrochemistry. [, , ]

Q13: How does the structure of this compound affect its interactions with cytochrome P450 enzymes?

A13: The methyl group in this compound plays a crucial role in its binding orientation within the active site of CYP enzymes, like CYP2E1. Molecular docking and molecular dynamics simulations suggest that phenylalanine residues in the active site interact with this compound and influence its binding affinity and metabolic fate. []

Q14: Has this compound been explored for material science applications?

A14: Yes, derivatives of this compound have been incorporated into supramolecular structures, like those involving polyhedral oligomeric silsesquioxanes (POSS), for potential applications in blue-light electroluminescent materials. []

Q15: Are there any findings on the impact of this compound on the carbonization process?

A15: Research indicates that the presence of a methyl group, as in this compound, can influence the carbonization process and the structure of the resulting coke. For instance, this compound was observed to yield coke with a partially needle-like structure. []

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